Cas no 6757-36-4 (2,3-Dichlorophenylacetic acid ethyl ester)

2,3-Dichlorophenylacetic acid ethyl ester is a chlorinated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a dichlorophenyl group and an ethyl ester moiety, makes it a versatile building block for constructing more complex molecules. The compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in reactions such as esterifications, condensations, and nucleophilic substitutions. Its dichlorinated aromatic ring enhances reactivity in electrophilic substitution reactions, while the ester group allows for further functionalization. This compound is particularly valuable in agrochemical and pharmaceutical research, where precise structural modifications are required. Proper handling and storage are recommended due to its potential sensitivity to hydrolysis.
2,3-Dichlorophenylacetic acid ethyl ester structure
6757-36-4 structure
Product Name:2,3-Dichlorophenylacetic acid ethyl ester
CAS No:6757-36-4
MF:C10H10Cl2O2
MW:233.091201305389
CID:2190345
PubChem ID:22634605
Update Time:2025-06-08

2,3-Dichlorophenylacetic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dichlorophenylacetic acid ethyl ester
    • Ethyl2-(2,3-dichlorophenyl)acetate
    • 6757-36-4
    • AKOS011682688
    • Ethyl 2-(2,3-dichlorophenyl)acetate
    • (2,3-Dichlorophenyl)acetic acid ethyl ester
    • SCHEMBL705708
    • DB-313034
    • MDL: MFCD02683874
    • Inchi: 1S/C10H10Cl2O2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3
    • InChI Key: CANXLAXDRLYESO-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1CC(=O)OCC)Cl

Computed Properties

  • Exact Mass: 232.0057849Da
  • Monoisotopic Mass: 232.0057849Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

2,3-Dichlorophenylacetic acid ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 2,3-Dichlorophenylacetic acid ethyl ester

2,3-Dichlorophenylacetic Acid Ethyl Ester (CAS No. 6757-36-4): An Overview

2,3-Dichlorophenylacetic acid ethyl ester (CAS No. 6757-36-4) is a versatile organic compound with a wide range of applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group and an ethyl ester moiety. The combination of these functional groups endows the compound with distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.

The molecular formula of 2,3-dichlorophenylacetic acid ethyl ester is C10H9Cl2O2, and its molecular weight is approximately 240.08 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic aromatic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.

In the realm of chemical synthesis, 2,3-dichlorophenylacetic acid ethyl ester serves as a key building block for the preparation of more complex molecules. Its dichlorophenyl group can undergo various substitution reactions, while the ethyl ester moiety can be hydrolyzed to form the corresponding carboxylic acid or transformed into other functional groups through nucleophilic substitution or elimination reactions. These properties make it an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

2,3-Dichlorophenylacetic acid ethyl ester has gained significant attention in pharmaceutical research due to its potential as a precursor for the development of novel therapeutic agents. Recent studies have explored its use in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, researchers at the University of California have reported the successful synthesis of a series of 2,3-dichlorophenylacetic acid derivatives that exhibit potent anti-inflammatory activity in vitro and in vivo models. These findings highlight the potential of 2,3-dichlorophenylacetic acid ethyl ester as a lead compound for further drug development.

In addition to its applications in pharmaceutical research, 2,3-dichlorophenylacetic acid ethyl ester has also found use in materials science. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for the preparation of functional polymers with tailored properties. For example, scientists at the Massachusetts Institute of Technology have developed a series of poly(2,3-dichlorophenylacetic acid) derivatives that exhibit excellent thermal stability and mechanical strength. These polymers have potential applications in advanced materials for electronics, coatings, and composites.

The safety and handling of 2,3-dichlorophenylacetic acid ethyl ester are important considerations for researchers and industrial users. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials. Personal protective equipment such as gloves and safety goggles should be worn when handling the compound to minimize exposure risks.

In conclusion, 2,3-dichlorophenylacetic acid ethyl ester (CAS No. 6757-36-4) is a multifunctional organic compound with diverse applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and reactivity make it an invaluable reagent for the development of novel compounds and materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.

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